N-[2-(2-methoxyphenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide
Description
The compound N-[2-(2-methoxyphenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide features a thiazole core substituted with a pyrrole ring at the 2-position and an acetamide group at the 4-position. The acetamide side chain is further modified with a 2-methoxyphenethyl moiety.
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-23-16-7-3-2-6-14(16)8-9-19-17(22)12-15-13-24-18(20-15)21-10-4-5-11-21/h2-7,10-11,13H,8-9,12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVVJSWCTAQROJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2=CSC(=N2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenethylamine, 1H-pyrrole, and 2-bromo-1,3-thiazole.
Step 1 Formation of Intermediate: The initial step involves the reaction of 2-methoxyphenethylamine with 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). This forms an intermediate compound, 2-[2-(2-methoxyphenyl)ethyl]-1,3-thiazole.
Step 2 Pyrrole Introduction: The intermediate is then reacted with 1H-pyrrole under acidic conditions, typically using hydrochloric acid in ethanol, to introduce the pyrrole moiety.
Step 3 Acetamide Formation: Finally, the compound undergoes acylation with chloroacetyl chloride in the presence of a base such as triethylamine to form the desired N-[2-(2-methoxyphenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the acetamide group using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced amide to amine.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for coordination chemistry.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to biological substrates.
Receptor Binding: Studied for its ability to bind to specific receptors in biological systems.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[2-(2-m
Biological Activity
N-[2-(2-methoxyphenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 286.37 g/mol. Its structure features a methoxyphenyl group and a pyrrole ring, which are believed to contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Receptor Binding: The compound may interact with specific receptors in the body, modulating their activity and influencing cellular responses.
- Enzyme Inhibition: It has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways and therapeutic effects.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. For instance:
- In vitro Studies: The compound demonstrated significant cytotoxicity against various cancer cell lines. For example, it exhibited an IC50 value of 12.50 µM against the SF-268 cell line and 42.30 µM against NCI-H460 cells .
| Cell Line | IC50 (µM) |
|---|---|
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties. It has been evaluated for its ability to reduce inflammation markers in various models, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
- Study on Cancer Cell Lines: In a recent study, this compound was screened against multiple cancer cell lines, including MCF7 and A549. It showed promising results with significant growth inhibition compared to standard treatments .
- Inflammation Model: Another study used animal models to assess the anti-inflammatory effects of the compound. Results indicated a reduction in inflammatory cytokines, supporting its use in treating inflammatory disorders .
Comparison with Similar Compounds
Mirabegron (β3-Adrenergic Agonist)
Structure: 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-[2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl]phenyl]acetamide . Key Differences:
- Thiazole Substituent: Mirabegron has an amino group at the thiazole 2-position, whereas the target compound features a pyrrole ring. The pyrrole’s aromaticity and bulk may alter receptor binding compared to the smaller, hydrogen-bond-capable amino group.
- Acetamide Side Chain : Mirabegron’s side chain includes a hydroxy-phenethyl group linked to a phenyl ring, while the target compound uses a methoxyphenethyl group. The methoxy group enhances lipophilicity and may reduce metabolic oxidation compared to Mirabegron’s hydroxyl group .
- Pharmacology : Mirabegron is a selective β3-adrenergic agonist for overactive bladder treatment . The target compound’s pyrrole-thiazole core and methoxy group could confer distinct receptor selectivity or pharmacokinetic profiles.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-Methoxyphenyl)acetamide
Structure : Benzothiazole core with a trifluoromethyl group at the 6-position and a 2-methoxyphenyl acetamide .
Key Differences :
2-(4-Methoxyphenyl)-N-(4-Pyridin-3-yl-1,3-thiazol-2-yl)acetamide
Structure : Thiazole with a pyridinyl group at the 4-position and a 4-methoxyphenyl acetamide .
Key Differences :
- Thiazole Substituent : The pyridinyl group introduces a basic nitrogen, enabling hydrogen bonding or ionic interactions absent in the target compound’s pyrrole.
- Acetamide Side Chain : The 4-methoxyphenyl group differs from the target’s 2-methoxyphenethyl chain, altering steric and electronic properties.
2-(2-Phenyl-1,3-thiazol-4-yl)-N-(Thiophen-2-ylmethyl)acetamide
Structure : Thiazole with a phenyl group at the 2-position and a thiophenmethyl acetamide .
Key Differences :
- Thiazole Substituent : The phenyl group is less polar than the pyrrole, increasing hydrophobicity.
Structural and Pharmacological Implications
Thiazole Core Modifications
- Electron-Donating vs. Withdrawing Groups: Amino (Mirabegron) and pyrrole (target) substituents donate electrons, enhancing aromatic stability. Trifluoromethyl () and pyridinyl () groups withdraw electrons, altering reactivity .
Acetamide Side Chain Variations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
